(3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone
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Overview
Description
(3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a pyrazole ring substituted with hydroxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone typically involves multi-step organic reactions One common approach is to start with the bromination of phenyl derivatives, followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinctive functional groups. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its structural features can be modified to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and pyrazole ring can participate in binding interactions, while the trifluoromethyl groups can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Properties
Molecular Formula |
C12H7BrF6N2O2 |
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Molecular Weight |
405.09 g/mol |
IUPAC Name |
(3-bromophenyl)-[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C12H7BrF6N2O2/c13-7-3-1-2-6(4-7)9(22)21-10(23,12(17,18)19)5-8(20-21)11(14,15)16/h1-4,23H,5H2 |
InChI Key |
PRSXTZUCPXNACB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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